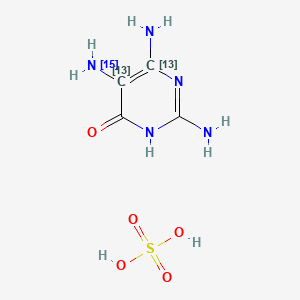
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is a stable isotope-labeled compound used in various fields of scientific research. This compound is particularly useful in metabolic research, environmental studies, clinical diagnostics, and organic chemistry. The molecular formula of this compound is C213C2H9N415NO5S, and it has a molecular weight of 242.19.
Métodos De Preparación
The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized using orthogonal design to achieve a yield of over 90% . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting pollutants in air, water, soil, sediment, and food.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects on various biological systems. The exact molecular targets and pathways depend on the specific application and research context.
Comparación Con Compuestos Similares
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- 2,5,6-Triamino-4-pyrimidinol-13C2,15N Sulfate
- 4-Hydroxy-2,5,6-triaminopyrimidine sulfate
- 2,4,6-Triaminopyrimidine
These compounds share similar chemical structures but differ in their specific isotopic labeling and applications.
Propiedades
Fórmula molecular |
C4H9N5O5S |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
2,4-diamino-5-(15N)azanyl-(4,5-13C2)1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/i1+1,2+1,5+1; |
Clave InChI |
RSKNEEODWFLVFF-SCQVOKKOSA-N |
SMILES isomérico |
C1(=O)[13C](=[13C](N=C(N1)N)N)[15NH2].OS(=O)(=O)O |
SMILES canónico |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


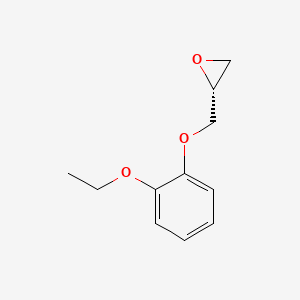
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
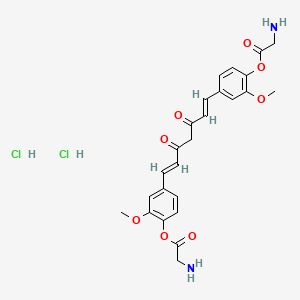
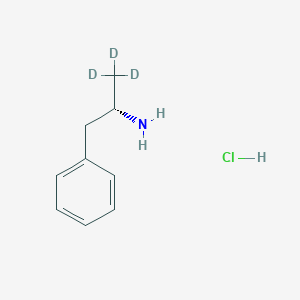
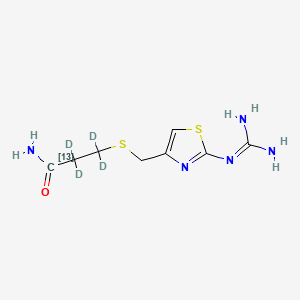
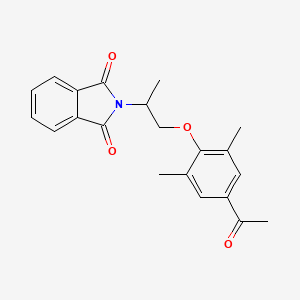
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
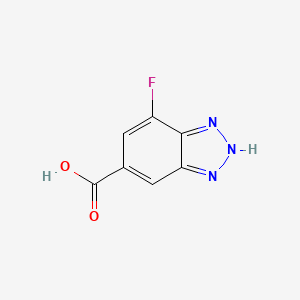
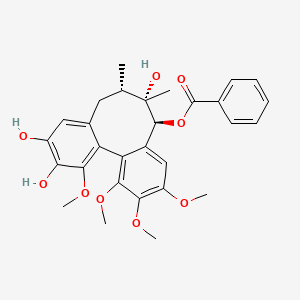
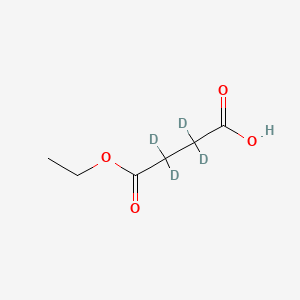
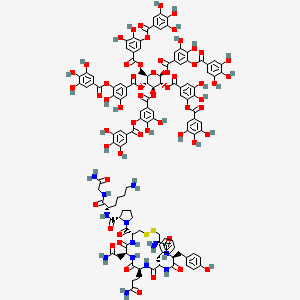
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
